molecular formula C17H24N4O3 B6709992 N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-3,3-diethoxypropanamide

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-3,3-diethoxypropanamide

Cat. No.: B6709992
M. Wt: 332.4 g/mol
InChI Key: RKRJXXVNLXMPSB-UHFFFAOYSA-N
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Description

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-3,3-diethoxypropanamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a triazole ring attached to a phenyl group, which is further connected to a diethoxypropanamide moiety. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Properties

IUPAC Name

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-3,3-diethoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-5-23-16(24-6-2)11-15(22)18-14-9-7-8-13(10-14)17-20-19-12(3)21(17)4/h7-10,16H,5-6,11H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRJXXVNLXMPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(=O)NC1=CC=CC(=C1)C2=NN=C(N2C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-3,3-diethoxypropanamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carboxylic acids, under acidic or basic conditions.

    Attachment of the Phenyl Group: The triazole ring is then coupled with a phenyl group using a suitable coupling reagent, such as a palladium catalyst in a Suzuki or Heck coupling reaction.

    Introduction of the Diethoxypropanamide Moiety: The final step involves the reaction of the phenyl-triazole intermediate with diethoxypropanamide under controlled conditions, such as in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-3,3-diethoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-3,3-diethoxypropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-3,3-diethoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of the target proteins. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure.

    Voriconazole: Another triazole antifungal with enhanced activity against a broader spectrum of fungi.

    Trazodone: A triazole-containing antidepressant.

Uniqueness

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-3,3-diethoxypropanamide is unique due to its specific substitution pattern on the triazole ring and the presence of the diethoxypropanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

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